5-Chloro-2-hydroxy-6-methylnicotinic acid

Description

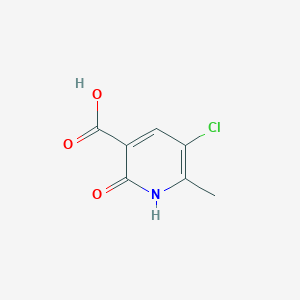

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWSFTFWHAQORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555885 | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117449-75-9 | |

| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-6-methylnicotinic Acid

Introduction

5-Chloro-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs, including the chlorinated pyridine core and the carboxylic acid functionality, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of a feasible synthetic route to this target compound, intended for researchers, medicinal chemists, and professionals in drug development. The methodologies presented are grounded in established chemical principles, offering insights into the rationale behind procedural choices and potential challenges.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The core strategy involves the construction of the 2-hydroxy-6-methylnicotinic acid scaffold followed by a regioselective chlorination at the 5-position.

The proposed overall synthetic transformation is depicted below:

Figure 1: High-level overview of the synthetic strategy.

Part I: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-hydroxy-6-methylnicotinic acid. This is achieved through a two-step process starting from 2-chloro-3-cyano-6-methylpyridine.

Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid

The first step involves the conversion of 2-chloro-3-cyano-6-methylpyridine to 2-amino-6-methylnicotinic acid. This transformation can be accomplished via hydrolysis of the nitrile group to a carboxylic acid and nucleophilic substitution of the chloro group with an amino group.[1]

Reaction Scheme:

Figure 2: Synthesis of 2-Amino-6-methylnicotinic acid.

Detailed Experimental Protocol:

-

Hydrolysis: To a round-bottom flask, add 2-chloro-3-cyano-6-methylpyridine and 75% sulfuric acid.[1]

-

Heat the mixture with stirring at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice water with stirring.

-

Collect the precipitated solid by filtration and dry to obtain 2-chloro-6-methylnicotinic acid.

-

Amination: Place the obtained 2-chloro-6-methylnicotinic acid in an autoclave.

-

Add a 28% aqueous solution of ammonia.

-

Heat the sealed autoclave to 170°C for 40 hours.[1]

-

After cooling, remove the excess ammonia under reduced pressure.

-

The precipitated solid is filtered, washed with water, and dried to yield 2-amino-6-methylnicotinic acid.

Step 2: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The subsequent step involves the conversion of the amino group of 2-amino-6-methylnicotinic acid to a hydroxyl group via a diazotization reaction, followed by hydrolysis.

Reaction Scheme:

Figure 3: Synthesis of 2-Hydroxy-6-methylnicotinic acid.

Detailed Experimental Protocol:

-

Dissolve 2-amino-6-methylnicotinic acid in concentrated sulfuric acid, cooled in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for 1 hour.

-

Pour the reaction mixture into boiling water and heat for 30 minutes.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-6-methylnicotinic acid.

Part II: Regioselective Chlorination

The final and critical step is the regioselective chlorination of 2-hydroxy-6-methylnicotinic acid at the 5-position. The hydroxyl group at the 2-position and the methyl group at the 6-position are ortho- and para-directing activators, making the 3- and 5-positions susceptible to electrophilic substitution. Careful control of reaction conditions is necessary to favor chlorination at the desired 5-position.

Reaction Scheme:

Figure 4: Synthesis of this compound.

Detailed Experimental Protocol:

-

Suspend 2-hydroxy-6-methylnicotinic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any acid residue, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 70-80 |

| 2-Hydroxy-6-methylnicotinic acid | C₇H₇NO₃ | 153.14 | 85-95 |

| This compound | C₇H₆ClNO₃ | 187.58 | 60-75 |

Safety and Handling

-

Sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Chlorinating agents like sulfuryl chloride and N-chlorosuccinimide are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood.

-

Autoclave operations require specialized training and adherence to strict safety protocols due to the high pressures and temperatures involved.

Conclusion

The synthesis of this compound presented herein provides a robust and scalable route to this valuable chemical intermediate. By carefully controlling the reaction conditions at each stage, from the formation of the pyridine core to the final regioselective chlorination, researchers can achieve good yields of the target compound. This guide serves as a foundational resource for the synthesis and further derivatization of this and related molecular scaffolds in the pursuit of novel therapeutic and agrochemical agents.

References

- Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxy-6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Chloro-2-hydroxy-6-methylnicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest within contemporary drug discovery and development pipelines. Its structural architecture, featuring a chlorinated pyridine core appended with hydroxyl, methyl, and carboxylic acid functionalities, suggests a high potential for diverse biological activities. The strategic placement of these groups can influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its advancement from a laboratory curiosity to a viable therapeutic candidate. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. The causality behind each experimental choice is elucidated to empower researchers in their own analytical endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known attributes and predicted properties based on its chemical structure and data from analogous compounds.

| Property | Value/Prediction | Source/Method |

| CAS Number | 117449-75-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₆ClNO₃ | --- |

| Molecular Weight | 187.58 g/mol | Calculated |

| Appearance | Brown Solid | [1] |

| Purity | 97% | [1] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 200-250 °C with decomposition, typical for substituted nicotinic acids. | Prediction based on related structures |

| Boiling Point | Not applicable, likely decomposes at high temperatures. | General property of similar compounds |

| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and lower solubility in water and non-polar solvents.[2] | Prediction based on structural analysis |

| pKa | Predicted to have two pKa values: one for the carboxylic acid (around 3-5) and one for the pyridine nitrogen (around 1-2, influenced by electron-withdrawing groups).[3] | Prediction based on computational models |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of techniques and parameters is provided to ensure a deep understanding of the analytical process.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is a cornerstone technique for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity, allowing for the quantification of the main component and any impurities. A diode array detector (DAD) provides spectral information, aiding in peak identification and purity assessment.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm and 280 nm. The full UV spectrum from 200-400 nm should be recorded for peak purity analysis.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Peak purity should be assessed using the DAD software.

Caption: Workflow for HPLC purity analysis.

Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Rationale: TGA provides information on the thermal stability and decomposition profile of a compound, while DSC detects thermal events such as melting, crystallization, and decomposition. Together, they offer a comprehensive understanding of the material's behavior at elevated temperatures.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

-

TGA/DSC Program:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

TGA: Analyze the thermogram for significant weight loss steps, indicating decomposition. Determine the onset temperature of decomposition.

-

DSC: Analyze the heat flow curve for endothermic (melting) or exothermic (decomposition) peaks. The peak maximum of an endotherm can be taken as the melting point if no prior decomposition is observed in the TGA.

-

Caption: Workflow for thermal analysis using TGA/DSC.

Acidity Constant (pKa) Determination by Potentiometric Titration

Rationale: The pKa values are critical for understanding a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method for determining pKa.

Methodology:

-

Instrumentation: An automatic titrator equipped with a pH electrode and a micro-burette.

-

Sample Preparation: Prepare a solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) at a known concentration (e.g., 0.01 M). The co-solvent is necessary if the compound has low aqueous solubility.

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points and two half-equivalence points will be observed. Specialized software can be used for more accurate pKa determination from the titration curve.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Structural Elucidation by Spectroscopic Methods

Rationale: A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and broad signals for the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.[4]

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms, with their chemical shifts providing information about their chemical environment.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of interest in pharmaceutical research. While some experimental data remains to be fully elucidated, the provided protocols offer a robust framework for its comprehensive characterization. A thorough investigation of these properties is an indispensable step in the journey of transforming a promising molecule into a safe and effective therapeutic agent. The methodologies and insights presented herein are intended to empower researchers to confidently navigate the analytical challenges associated with novel chemical entities.

References

- 1. 5-Chloro-2-hydroxy-6-methyl-nicotinic acid | 117449-75-9 [sigmaaldrich.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. mrupp.info [mrupp.info]

- 4. web.pdx.edu [web.pdx.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-6-methylnicotinic Acid (CAS: 117449-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-6-methylnicotinic acid, a halogenated pyridine derivative, is a compound of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural motifs, combining a chlorinated nicotinic acid backbone with hydroxyl and methyl functionalities, suggest a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and explores its potential as an antimicrobial and anti-inflammatory agent based on the established activities of structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers looking to explore its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a distinct organic molecule with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 117449-75-9 | N/A |

| Molecular Formula | C₇H₆ClNO₃ | N/A |

| Molecular Weight | 187.58 g/mol | N/A |

| IUPAC Name | 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid | N/A |

| Canonical SMILES | CC1=NC(=C(C=C1C(=O)O)Cl)O | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |

Synthesis and Purification

Proposed Synthetic Pathway: Chlorination of a Hydroxynicotinic Acid Precursor

The introduction of a chlorine atom onto the pyridine ring can be achieved using various chlorinating agents. A potential two-step approach starting from 2,6-dihydroxy-5-methylnicotinic acid is outlined below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on the synthesis of similar compounds, such as 5,6-dichloronicotinic acid.[1] It requires experimental validation and optimization.

Step 1: Chlorination of 6-hydroxynicotinic acid derivative

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor, 2,6-dihydroxy-5-methylnicotinic acid, in an inert solvent such as chloroform.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the suspension under reflux.

-

Maintain the reaction at 55°C for approximately 60 minutes, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the precipitation of the chlorinated intermediate.

-

Filter the precipitate, wash with cold chloroform, and dry under vacuum.

Step 2: Selective Dechlorination/Reduction

-

The subsequent step would involve the selective removal of one of the chloro groups or reduction of a potential chlorinated intermediate to yield the final product. The specific conditions for this step would depend on the nature of the intermediate formed in Step 1 and would require careful selection of a reducing agent and reaction conditions to achieve the desired regioselectivity.

Step 3: Purification

-

The crude product would likely be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectral features can be predicted based on its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons and a singlet for the aromatic proton on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and hydroxyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.2 - 2.5 | Singlet |

| Aromatic-H | 7.5 - 8.0 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -OH | 9.0 - 12.0 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional group absorptions.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic/Alkyl) | 3100-2850 |

| C=O (Carboxylic Acid) | 1760-1690 |

| C=C, C=N (Aromatic Ring) | 1600-1450 |

| C-O | 1320-1210 |

| C-Cl | 850-550 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Fragmentation would likely involve the loss of CO₂, H₂O, and the carboxylic acid group.[2]

Potential Applications in Drug Development

The structural features of this compound suggest potential therapeutic applications, primarily as an anti-inflammatory and antimicrobial agent. This is largely based on extensive research into the biological activities of other nicotinic acid derivatives.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[3][4] The proposed mechanism of action for these compounds often involves the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[4][5]

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Activation of GPR109A by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that culminate in the suppression of the NF-κB signaling pathway.[4][5] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Antimicrobial Activity

The presence of both a chlorine atom and a phenolic hydroxyl group on the pyridine ring suggests potential antimicrobial properties.

Mechanism of Action (Hypothesized):

-

Membrane Disruption: Chlorinated phenolic compounds are known to disrupt microbial cell membranes.[6] The lipophilic nature of the chlorinated pyridine ring could facilitate its intercalation into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7]

-

Enzyme Inhibition: The compound could potentially inhibit essential microbial enzymes. The nicotinic acid scaffold is a precursor for the biosynthesis of NAD and NADP, crucial coenzymes in microbial metabolism. A substituted nicotinic acid derivative might act as an antagonist, interfering with these vital metabolic pathways.

Further research is necessary to confirm these activities and elucidate the precise mechanisms of action for this compound.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its predicted chemical properties and the known biological activities of related nicotinic acid derivatives provide a strong rationale for further investigation into its potential as an anti-inflammatory and antimicrobial agent.

Future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization to confirm its structure.

-

In vitro and in vivo evaluation of its anti-inflammatory and antimicrobial efficacy.

-

Mechanism of action studies to identify its specific molecular targets and signaling pathways.

The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing molecule.

References

[3] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [4] Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central. [8] Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. ResearchGate. [9] Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. [5] Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar. [10] Substituted nicotinic acids and method for the manufacture thereof. Google Patents. [11] Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents. [12] Novel controlled release-niacin formulation. Google Patents. [13] Synthesis of 5-chloro-2-hydroxynicotinic acid. PrepChem.com. [14] Table of Characteristic IR Absorptions. University of Colorado Boulder. [15] Nicotinic acid production. Google Patents. [16] Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis. PubMed. [17] Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed Central. [18] Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [1] 5,6-di:chloro-nicotinic acid prodn. Google Patents. [19] Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. [20] 5-chloro-2-methyl-nicotinic acid methyl ester(350597-49-8) 1 h nmr. ChemicalBook. [21] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. [2] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [22] Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. Google Patents. [6] Antibacterial activity and mechanism of action of chlorogenic acid. PubMed. [7] Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology. [23] Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. [24] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [25] 6-hydroxynicotinic acid. Organic Syntheses. [26] NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [27] 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [28] Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II). ResearchGate. [29] 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. SpectraBase. [30] NMR Chemical Shifts of Impurities. Sigma-Aldrich. [31] 5-BroMo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) 13 C NMR. ChemicalBook. [32] 6-Chloronicotinic acid - Optional[FTIR] - Spectrum. SpectraBase.

Sources

- 1. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 6. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. US3337570A - Substituted nicotinic acids and method for the manufacture thereof - Google Patents [patents.google.com]

- 11. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 12. US20090069389A1 - Novel controlled release-niacin formulation - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. US2586808A - Nicotinic acid production - Google Patents [patents.google.com]

- 16. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 20. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER(350597-49-8) 1H NMR spectrum [chemicalbook.com]

- 21. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 23. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. epfl.ch [epfl.ch]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. spectrabase.com [spectrabase.com]

- 30. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 31. 5-BroMo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) 13C NMR [m.chemicalbook.com]

- 32. spectrabase.com [spectrabase.com]

The Biological Versatility of 5-Chloro-2-hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers

Abstract

Nicotinic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 5-Chloro-2-hydroxy-6-methylnicotinic acid. While direct and extensive research on this particular molecule is nascent, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by synthesizing available data on its synthesis, and postulating its biological potential based on the well-documented activities of structurally related nicotinic acid analogs. We will delve into its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes.[1] Beyond its nutritional role, the pyridine carboxylic acid core of nicotinic acid has proven to be a privileged structure in drug design, amenable to chemical modifications that yield compounds with a wide array of pharmacological effects. These include lipid-lowering, anti-inflammatory, and vasodilatory properties.[1][2] The introduction of various substituents onto the pyridine ring can dramatically modulate the biological activity of the parent molecule.

The subject of this guide, this compound (CAS No. 117449-75-9), presents an intriguing combination of functional groups. The presence of a chlorine atom, a hydroxyl group, and a methyl group on the nicotinic acid framework is anticipated to confer unique physicochemical and biological properties.[3] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.[4] This guide will explore the untapped potential of this molecule, providing a roadmap for its synthesis and biological evaluation.

Synthesis and Characterization

General Synthetic Pathway

A plausible synthetic route involves the direct chlorination of 2-hydroxy-6-methylnicotinic acid using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction would likely be carried out in an appropriate solvent, such as acetic acid or a chlorinated solvent, and may require a catalyst.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

2-hydroxy-6-methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 2-hydroxy-6-methylnicotinic acid in anhydrous DCM, add triethylamine at 0 °C.

-

Slowly add thionyl chloride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the prescribed time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Potential Biological Activities

Based on the extensive literature on nicotinic acid derivatives, this compound is a promising candidate for a range of biological activities. The following sections explore its potential in key therapeutic areas.

Antimicrobial Activity

Nicotinic acid and its derivatives have been reported to possess significant antimicrobial properties against a variety of pathogenic microbes.[5][6] The incorporation of a chlorine atom into the molecular structure can enhance this activity.[7]

Potential Mechanism of Action: The antimicrobial action of nicotinic acid derivatives may involve multiple mechanisms, including:

-

Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA or RNA in microbial cells.[3]

-

Disruption of Protein Production: Inhibition of essential enzyme activity or protein synthesis.[3]

-

Cell Wall Interference: Targeting the biosynthesis of components of the fungal cell wall.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.[9][10]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Nicotinic acid derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Potential Mechanism of Action: The anti-inflammatory activity could be mediated by:

-

COX-2 Inhibition: Selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

-

Cytokine Modulation: Reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening compounds for their ability to inhibit COX-2 activity.[8][11][12]

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Materials:

-

This compound

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe

-

96-well black opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the COX Assay Buffer, Heme, COX-2 enzyme, and the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction and add the fluorometric probe.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Anticancer Activity

The nicotinic acid scaffold is present in several anticancer agents, and its derivatives have shown promising cytotoxic activity against various cancer cell lines.[13] The presence of a chlorine atom has been shown to enhance the anticancer potential of some heterocyclic compounds.[4]

Potential Mechanism of Action: The anticancer effects could be attributed to:

-

Kinase Inhibition: Inhibition of critical signaling kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.[9]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][13][14]

Caption: Workflow for the MTT cell viability assay.

Materials:

-

5-Chloro-2-hydroxy-6-methylnicotini c acid

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Protocol: VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2, a key target in angiogenesis.[2][3][15][16][17]

Materials:

-

This compound

-

Recombinant Human VEGFR-2

-

Kinase Buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase-Glo® MAX reagent

-

96-well white plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® MAX reagent, which generates a luminescent signal.

-

Read the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general principles from related nicotinic acid derivatives can provide valuable insights for future drug design.[18]

-

Role of the Chlorine Atom: The position and electronic nature of the halogen substituent can significantly impact biological activity. A chlorine atom at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[3]

-

Influence of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity.[5] Its position at the 2-position may influence the electronic properties of the pyridine ring.

-

Contribution of the Methyl Group: The methyl group at the 6-position can affect the steric and electronic properties of the molecule, potentially influencing its interaction with target proteins.[18]

Further studies involving the synthesis and biological evaluation of analogs of this compound with modifications at these positions will be crucial for elucidating detailed SAR.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The information synthesized in this guide strongly suggests its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and uncover the full therapeutic potential of this intriguing molecule.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.

-

Comprehensive Biological Screening: Performing the assays outlined in this guide to determine the antimicrobial, anti-inflammatory, and anticancer activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the compound exerts its biological effects.

-

Lead Optimization: Synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship and identify more potent and selective compounds.

References

-

El-Dash, Y., Khalil, N. A., & El-Kerdawy, M. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2024). Nicotinic Acid: Pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]

-

Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Subbagh, H. I. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

Structure Activity Relationship - Cholinergic Drugs. Pharmapproach. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Makhija, S. J., & Kulkarni, V. M. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

-

Kamat, J. P., & Devasagayam, T. P. (2024). Nicotinic acid (niacin): a review of its role in human health and disease. Journal of nutritional biochemistry, 15(1), 2-12. [Link]

-

Sroka, W., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 25(12), 6543. [Link]

-

Wube, A. A., & Bucar, F. (2024). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 29(15), 3456. [Link]

-

Wiatrak, B., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

-

Wujec, M., & Pitucha, M. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3876. [Link]

-

Asif, M. (2025). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2-hydroxy-6-methylnicotinic acid literature review

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-6-methylnicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary

Substituted nicotinic acids represent a cornerstone in medicinal chemistry, forming the structural basis for a myriad of pharmacologically active agents. This compound (CAS No. 117449-75-9) is a member of this versatile class of heterocyclic compounds. Despite its potential as a synthetic intermediate and a pharmacophore, publicly available literature on its specific synthesis, properties, and biological activity is notably sparse. This guide serves to bridge this knowledge gap for researchers, scientists, and drug development professionals. By synthesizing information from structurally related analogues and fundamental principles of pyridine chemistry, this document provides a comprehensive technical overview, including a plausible synthetic pathway, predicted analytical characteristics, and a review of potential therapeutic applications. The objective is to furnish a foundational resource that illuminates the scientific landscape of this compound and catalyzes further investigation into its potential.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental pyridine derivative essential for human health, playing a critical role as a precursor to coenzymes like NAD and NADP. Beyond its physiological role, its six-membered heterocyclic ring is a privileged scaffold in drug discovery.[1] Functionalization of the pyridine ring at its various positions has yielded compounds with a vast range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and lipid-lowering effects.[1][2]

This compound is a specific derivative featuring three key substituents on the nicotinic acid core:

-

A chloro group at the 5-position, which can modulate lipophilicity and electronic properties, often enhancing biological activity.

-

A hydroxyl group at the 2-position, which can act as a hydrogen bond donor/acceptor and may confer antioxidant properties.

-

A methyl group at the 6-position, which can influence steric interactions and metabolic stability.

This unique combination of functional groups makes it a compelling, albeit under-explored, building block for the synthesis of novel chemical entities. This guide will systematically explore its synthesis, characterization, and potential applications based on the established activities of its chemical relatives.

Synthesis and Purification

While a definitive, peer-reviewed synthesis for this compound is not readily found in the literature, a logical and efficient pathway can be proposed based on established organic chemistry principles. The most plausible approach involves the selective chlorination of a suitable precursor, such as 2-hydroxy-6-methylnicotinic acid.

Proposed Synthetic Workflow

The proposed synthesis follows a three-step sequence designed to maximize yield and purity by protecting the reactive carboxylic acid group prior to the ring chlorination.

Sources

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-6-methylnicotinic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-6-methylnicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. We delve into the chemical principles underpinning its synthesis, explore its known and potential biological activities, and offer detailed experimental protocols. This document serves as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on the nicotinic acid framework.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in various biological processes.[1] Its derivatives have garnered substantial interest in pharmaceutical research due to their diverse therapeutic applications.[1] The pyridine ring system, a core component of nicotinic acid, is a versatile pharmacophore found in numerous approved drugs. Modifications to this scaffold, such as halogenation and hydroxylation, can significantly alter the molecule's physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[2] this compound emerges from this rich history of chemical exploration as a key intermediate and a potential pharmacophore in its own right.[3]

Discovery and Historical Context

While a singular, seminal paper detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of halogenated and hydroxylated nicotinic acid derivatives. The synthesis of related compounds, such as 2-chloronicotinic acid and various substituted pyridines, has been a subject of chemical research for many decades.

The historical synthesis of chlorinated pyridines often involved direct chlorination of pyridine or its derivatives, though this method could lead to a mixture of products.[4] More controlled and regioselective methods were subsequently developed. The preparation of 2-hydroxynicotinic acid derivatives, key precursors for the title compound, has been achieved through various routes, including the hydrolysis of 3-cyano-2-pyridones.

The synthesis of this compound likely evolved from the systematic investigation of chlorination reactions on 2-hydroxy-6-methylnicotinic acid or its precursors. The strategic placement of the chloro, hydroxyl, and methyl groups on the nicotinic acid backbone provides a unique electronic and steric profile, making it a valuable building block for combinatorial chemistry and targeted drug design.

Synthetic Methodologies: A Pathway to the Core Molecule

The synthesis of this compound can be logically approached through the chlorination of a suitable precursor, namely 2-hydroxy-6-methylnicotinic acid. This precursor itself can be synthesized from commercially available starting materials. The following sections outline a plausible and chemically sound synthetic pathway, drawing analogies from established procedures for similar transformations.

Synthesis of the Precursor: 2-Hydroxy-6-methylnicotinic Acid

The synthesis of 2-hydroxy-6-methylnicotinic acid can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate and cyanoacetamide, followed by cyclization and hydrolysis.

Conceptual Synthetic Pathway:

Sources

An In-depth Technical Guide to the Potential Derivatives of 5-Chloro-2-hydroxy-6-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways for generating derivatives of 5-Chloro-2-hydroxy-6-methylnicotinic acid. This trifunctional heterocyclic compound serves as a versatile scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science. We will delve into the strategic derivatization of its three key functional groups: the carboxylic acid, the hydroxyl group, and the chloro substituent. This guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a discussion of the potential applications of the resulting derivatives, all grounded in established chemical principles and supported by scientific literature.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative with a unique combination of functional groups that make it an attractive starting material for chemical synthesis. The pyridine core is a common motif in many biologically active compounds. The carboxylic acid at the 3-position provides a handle for forming amides and esters, the hydroxyl group at the 2-position can be converted to ethers, and the chloro group at the 5-position is amenable to nucleophilic substitution and cross-coupling reactions. This multi-faceted reactivity allows for the creation of a diverse library of compounds from a single, readily available precursor.

The strategic importance of nicotinic acid and its derivatives is well-established in pharmacology. Nicotinic acid, also known as niacin or vitamin B3, plays a crucial role in various biological processes and has been used to treat dyslipidemia.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The unique substitution pattern of this compound offers the potential to fine-tune the physicochemical and biological properties of these derivatives, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Derivatization Strategies and Experimental Protocols

The synthetic potential of this compound can be systematically explored by targeting each of its functional groups. The following sections provide detailed protocols and mechanistic discussions for the key derivatization reactions.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, with esterification being a fundamental transformation to enhance lipophilicity and modulate bioavailability.

Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of excess alcohol drives the equilibrium towards the formation of the ester, as per Le Chatelier's principle.

-

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

The aqueous work-up is crucial for removing the acid catalyst and any unreacted carboxylic acid.

Amidation of the Carboxylic Acid Group

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key component of many pharmaceuticals.

Modern amide synthesis often employs coupling reagents to activate the carboxylic acid, allowing for mild and efficient reaction with amines.[7][8][9][10][11]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a suitable coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq.) or a uronium-based reagent like HATU (1.2 eq.).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Self-Validating System:

The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the amide product on a TLC plate. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization of the Hydroxyl Group

The 2-hydroxy group on the pyridine ring can be alkylated to form ethers, which can significantly alter the compound's steric and electronic properties.

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12][13][14][15][16]

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) (1.1 eq.), portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by column chromatography.

Causality of Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the hydroxyl group without competing in the subsequent Sₙ2 reaction.

-

Anhydrous conditions are critical as the alkoxide is a strong base and will readily react with any protic solvents.

-

Primary alkyl halides are preferred to minimize competing elimination reactions.

Modification of the Chloro Substituent

The chloro group at the 5-position provides a valuable site for introducing further complexity through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[17][18]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the 5-chloro-2-methoxy-6-methylnicotinic acid derivative (prepared via Williamson ether synthesis) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Authoritative Grounding:

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, especially with less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands often facilitates the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is the rate-limiting step of the catalytic cycle.

Data Presentation and Visualization

Table 1: Summary of Potential Derivatives and Synthetic Strategies

| Functional Group | Reaction Type | Reagents | Potential Derivative |

| Carboxylic Acid | Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Reagent, Base | Amide |

| Hydroxyl Group | Williamson Ether Synthesis | Alkyl Halide, Strong Base | Ether |

| Chloro Group | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | Aryl/Heteroaryl Substituted |

Diagrams of Synthetic Pathways

Diagram 1: Derivatization of the Carboxylic Acid Group

Caption: Synthetic routes to ester and amide derivatives.

Diagram 2: Derivatization of the Hydroxyl and Chloro Groups

Caption: Sequential etherification and Suzuki coupling.

Potential Applications of Derivatives

The derivatives of this compound hold significant promise in various fields:

-

Drug Discovery: The synthesized amides, esters, and ethers can be screened for a wide range of biological activities, including as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[3][4][5] The introduction of different substituents allows for the systematic exploration of structure-activity relationships (SAR).

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. The novel derivatives could exhibit selective activity against specific pests or weeds.

-

Materials Science: The bi-aryl structures generated through Suzuki coupling can be building blocks for organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and other advanced materials.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of chemical compounds. This guide has provided a detailed overview of the key synthetic strategies for its derivatization, including esterification, amidation, etherification, and Suzuki-Miyaura cross-coupling. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this intriguing scaffold. The resulting derivatives are poised to contribute to advancements in drug discovery, agrochemicals, and materials science.

References

- Desai, K. R., & Desai, P. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.

-

Wikipedia. (2024). Nicotinic acid. [Link]

-

Abdel-Aziz, H., Aboul-Fadl, T., & Ghazzali, M. I. (2014). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

-

Hassan, R. A., Emam, S. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (2024). Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Kamal, M. A., & G, K. P. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. [Link]

-

Reddit. (2022). Amide from carboxylic acid synthesis. [Link]

- Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

- Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.

- Google Patents. (n.d.).

-

Sketchy MCAT. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. byjus.com [byjus.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 5-Chloro-2-hydroxy-6-methylnicotinic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 5-Chloro-2-hydroxy-6-methylnicotinic acid. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes current knowledge from structurally related nicotinic acid, pyridine, and pyrimidine derivatives to build a robust, evidence-based framework for its potential biological activities. We will delve into its likely roles as an anti-inflammatory and antimicrobial agent, proposing specific molecular targets and signaling pathways. Furthermore, this guide outlines detailed experimental protocols to systematically investigate and validate these proposed mechanisms, offering a roadmap for future research and development.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The strategic placement of functional groups, such as halogens and hydroxyl moieties, on the pyridine ring can significantly modulate their pharmacological properties.[2] The subject of this guide, this compound, is a prime candidate for investigation due to its structural similarities to compounds with known anti-inflammatory and antimicrobial efficacy.[2][3] This document will, therefore, focus on two primary, hypothesized mechanisms of action: the modulation of inflammatory pathways and the disruption of microbial processes.

Hypothesized Mechanism of Action I: Anti-Inflammatory Effects

Based on extensive research into related pyridine and pyrimidine derivatives, a plausible anti-inflammatory mechanism for this compound involves the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.[4]

Molecular Target: Cyclooxygenase (COX) Enzymes

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents is mediated through the inhibition of COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. We hypothesize that this compound acts as an inhibitor of COX enzymes, with a potential selectivity for the inducible COX-2 isoform, which is often upregulated at sites of inflammation.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below. By inhibiting COX enzymes, the compound would effectively block the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever.

Caption: Proposed Anti-Inflammatory Mechanism via COX Inhibition.

Alternative Anti-Inflammatory Mechanism: Iron Chelation

Some 3-hydroxy-pyridine-4-one derivatives have demonstrated anti-inflammatory effects through their iron-chelating properties.[5] Since COX and lipoxygenase are iron-dependent enzymes, sequestering iron could be an alternative or complementary mechanism by which this compound exerts its anti-inflammatory effects.[5]

Hypothesized Mechanism of Action II: Antimicrobial Activity

Nicotinic acid derivatives have shown promise as antimicrobial agents, acting against a variety of pathogens, including bacteria and fungi.[1][6][7] The presence of a halogen atom on the pyridine ring can enhance this activity.[2]

Molecular Targets and Cellular Processes